2-(4-Methoxyphenyl)-3-(naphthalen-1-YL)-1,2,3,4-tetrahydroquinazolin-4-one
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Overview
Description
2-(4-Methoxyphenyl)-3-(naphthalen-1-YL)-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that belongs to the class of tetrahydroquinazolines This compound is characterized by the presence of a methoxyphenyl group, a naphthyl group, and a tetrahydroquinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-3-(naphthalen-1-YL)-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with naphthylamine to form an intermediate Schiff base, which is then cyclized with anthranilic acid under acidic conditions to yield the desired tetrahydroquinazolinone compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-3-(naphthalen-1-YL)-1,2,3,4-tetrahydroquinazolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the tetrahydroquinazolinone core can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 2-(4-Hydroxyphenyl)-3-(naphthalen-1-YL)-1,2,3,4-tetrahydroquinazolin-4-one.
Reduction: Formation of 2-(4-Methoxyphenyl)-3-(naphthalen-1-YL)-1,2,3,4-tetrahydroquinazolin-4-ol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-Methoxyphenyl)-3-(naphthalen-1-YL)-1,2,3,4-tetrahydroquinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-3-(naphthalen-1-YL)-1,2,3,4-tetrahydroquinazolin-4-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxyphenyl and naphthyl groups can facilitate binding to hydrophobic pockets in proteins, while the tetrahydroquinazolinone core may participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Hydroxyphenyl)-3-(naphthalen-1-YL)-1,2,3,4-tetrahydroquinazolin-4-one
- 2-(4-Methoxyphenyl)-3-(naphthalen-2-YL)-1,2,3,4-tetrahydroquinazolin-4-one
- 2-(4-Methoxyphenyl)-3-(phenyl)-1,2,3,4-tetrahydroquinazolin-4-one
Uniqueness
2-(4-Methoxyphenyl)-3-(naphthalen-1-YL)-1,2,3,4-tetrahydroquinazolin-4-one is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both a methoxyphenyl and a naphthyl group in the same molecule allows for diverse interactions and reactivity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-3-naphthalen-1-yl-1,2-dihydroquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2/c1-29-19-15-13-18(14-16-19)24-26-22-11-5-4-10-21(22)25(28)27(24)23-12-6-8-17-7-2-3-9-20(17)23/h2-16,24,26H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNUDPGEKKBSIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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